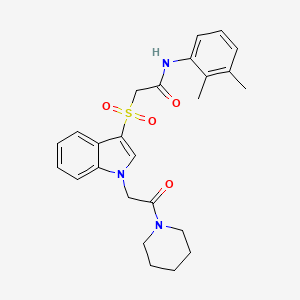

N-(2,3-dimethylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

CAS No.: 878058-59-4

Cat. No.: VC4186040

Molecular Formula: C25H29N3O4S

Molecular Weight: 467.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 878058-59-4 |

|---|---|

| Molecular Formula | C25H29N3O4S |

| Molecular Weight | 467.58 |

| IUPAC Name | N-(2,3-dimethylphenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide |

| Standard InChI | InChI=1S/C25H29N3O4S/c1-18-9-8-11-21(19(18)2)26-24(29)17-33(31,32)23-15-28(22-12-5-4-10-20(22)23)16-25(30)27-13-6-3-7-14-27/h4-5,8-12,15H,3,6-7,13-14,16-17H2,1-2H3,(H,26,29) |

| Standard InChI Key | JPUWLRWWPVIEEB-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4)C |

Introduction

Structural Elucidation and Molecular Characteristics

The compound’s structure comprises four key components:

-

A 2,3-dimethylphenyl group linked via an acetamide bridge.

-

A sulfonyl group (-SO-) connecting the acetamide to an indole ring.

-

A 1H-indol-3-yl moiety substituted at the 1-position with a 2-oxo-2-(piperidin-1-yl)ethyl chain.

-

A piperidine ring attached via a ketone-functionalized ethyl spacer.

Table 1: Key Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 469.6 g/mol | |

| CAS Number | 878058-94-7 | |

| Density | Not reported | |

| Melting/Boiling Points | Not reported |

The indole and piperidine groups suggest potential interactions with biological targets, such as enzymes or receptors, while the sulfonyl and acetamide functionalities enhance solubility and metabolic stability .

Synthetic Pathways and Optimization

Core Synthesis Strategy

The compound is synthesized through a multi-step sequence, as inferred from structurally analogous molecules :

-

Indole Functionalization: The 1H-indol-3-yl group is sulfonylated using chlorosulfonic acid or a sulfonyl chloride derivative under anhydrous conditions.

-

Piperidine-Ethyl Spacer Attachment: A 2-oxo-2-(piperidin-1-yl)ethyl chain is introduced via alkylation or Michael addition, often employing coupling agents like carbodiimides .

-

Acetamide Coupling: The sulfonylated indole intermediate is conjugated to N-(2,3-dimethylphenyl)acetamide using peptide coupling reagents (e.g., HATU, EDC) .

Challenges and Modifications

-

Steric Hindrance: The 2,3-dimethylphenyl group may impede reaction efficiency, necessitating elevated temperatures or catalytic base additives .

-

Piperidine Stability: The ketone in the ethyl spacer is susceptible to reduction, requiring inert atmospheres during synthesis .

Physicochemical and Pharmacological Properties

Biological Activity

Though direct studies on this compound are scarce, structural analogs exhibit diverse activities:

-

Kinase Inhibition: Similar acetamide-sulfonamide hybrids target PI3K/Akt/mTOR pathways, implicated in cancer and inflammatory diseases .

-

Antimicrobial Potential: Indole-piperidine derivatives demonstrate activity against bacterial and fungal pathogens .

-

CNS Modulation: Piperidine-containing compounds often cross the blood-brain barrier, suggesting possible neuropharmacological applications .

Comparative Analysis with Structural Analogs

Table 2: Analog Comparison

The 2,3-dimethylphenyl variant may offer superior target selectivity due to steric effects, though pharmacokinetic studies are needed .

Applications and Future Directions

Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume